molecular formula C10H13N5O5 B12402088 8-Hydroxy-2'-deoxyguanosine-15N5

8-Hydroxy-2'-deoxyguanosine-15N5

Cat. No.: B12402088
M. Wt: 288.21 g/mol
InChI Key: HCAJQHYUCKICQH-JPVJISKASA-N
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Description

8-Hydroxy-2’-deoxyguanosine-15N5 is a stable isotope-labeled analog of 8-Hydroxy-2’-deoxyguanosine, a critical biomarker for oxidative stress and DNA damage. This compound is widely used in scientific research to study oxidative DNA damage and its implications in various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2’-deoxyguanosine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine base. This can be achieved through a multi-step synthetic process that includes the protection of functional groups, selective nitration, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of 8-Hydroxy-2’-deoxyguanosine-15N5 involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2’-deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different physiological conditions .

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Hydroxy-2’-deoxyguanosine-15N5. These products are essential for understanding the compound’s role in oxidative stress and DNA damage .

Mechanism of Action

8-Hydroxy-2’-deoxyguanosine-15N5 exerts its effects by incorporating into DNA and undergoing oxidative modifications. The primary molecular target is the guanine base in DNA, where it forms 8-hydroxyguanine upon oxidation. This modification can lead to G→T transversions, which are mutagenic and contribute to carcinogenesis . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2’-deoxyguanosine-15N5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various experimental settings. This makes it a valuable tool for studying the dynamics of oxidative DNA damage and repair mechanisms .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

288.21 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1

InChI Key

HCAJQHYUCKICQH-JPVJISKASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O

Origin of Product

United States

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